molecular formula C18H15F3N4O2 B15002133 N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide

N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide

Cat. No.: B15002133
M. Wt: 376.3 g/mol
InChI Key: ZMCDKRVOHFIGTM-UHFFFAOYSA-N
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Description

N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide is a complex organic compound that features a unique structure combining an imidazole ring with a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a trifluoromethyl ketone can form the imidazole ring, which is then further reacted with nicotinic acid derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the imidazole ring or the nicotinamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.

Scientific Research Applications

N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, influencing redox reactions and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]nicotinamide is unique due to its combination of an imidazole ring, trifluoromethyl group, and nicotinamide moiety. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

N-[1-benzyl-2-methyl-5-oxo-4-(trifluoromethyl)imidazol-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-12-23-17(18(19,20)21,24-15(26)14-8-5-9-22-10-14)16(27)25(12)11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,24,26)

InChI Key

ZMCDKRVOHFIGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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